2-(4-fluorophenyl)-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one
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Overview
Description
7-(4-fluorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including neuroprotective and anti-inflammatory properties . The unique structure of this compound, which includes a fluorophenyl group and a triazolo-pyrimidine core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 7-(4-fluorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolo-pyrimidine core through cyclization reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(4-fluorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including the treatment of conditions like Alzheimer’s disease and Parkinson’s disease.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar compounds to 7-(4-fluorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one include:
Flualprazolam: A triazolo-benzodiazepine with sedative and hypnotic effects.
Flunitrazolam: Another triazolo-benzodiazepine known for its potent hypnotic and sedative properties.
Triazolo-pyrimidine hybrids: Compounds with similar core structures that exhibit neuroprotective and anti-inflammatory activities.
The uniqueness of 7-(4-fluorophenyl)-6,12-dihydrobenzo[h][1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-8(5H)-one lies in its specific structural features and the combination of pharmacological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H14FN5O |
---|---|
Molecular Weight |
383.4g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one |
InChI |
InChI=1S/C22H14FN5O/c23-14-8-5-13(6-9-14)17-16-10-7-12-3-1-2-4-15(12)19(16)25-20-18(17)21(29)28-11-24-27-22(28)26-20/h1-6,8-9,11H,7,10H2,(H,25,26,27) |
InChI Key |
ZPKDJXACLJIATK-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=C(N=C2C4=CC=CC=C41)N=C5NN=CN5C3=O)C6=CC=C(C=C6)F |
Canonical SMILES |
C1CC2=C(C3=C(N=C2C4=CC=CC=C41)N=C5NN=CN5C3=O)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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